molecular formula C₁₈H₁₇ClN₃NaO₅S B1163254 8-Hydroxy-loxapine-sulfate Sodium Salt

8-Hydroxy-loxapine-sulfate Sodium Salt

Cat. No.: B1163254
M. Wt: 445.85
Attention: For research use only. Not for human or veterinary use.
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Description

8-Hydroxy-loxapine-sulfate Sodium Salt (CAS: 61443-77-4) is a sodium salt derivative of loxapine, a tricyclic antipsychotic. It is structurally characterized by a dibenzoxazepine core with a hydroxy group at position 8, a sulfate group, and a sodium counterion. Its synonyms include [8-chloro-6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzoxazepin-3-yl]oxysulfonyloxysodium and 2-Chloro-11-(4-methyl-1-piperazinyl)dibenzo[b,f][1,4]oxazepin-8-ol . This compound is classified as a controlled substance, with restricted handling and transportation requirements ("Forbidden to fly") . While its primary applications are in research settings, its pharmacological relevance stems from its structural similarity to loxapine, a drug used to treat schizophrenia .

Properties

Molecular Formula

C₁₈H₁₇ClN₃NaO₅S

Molecular Weight

445.85

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

Loxapine Succinate (CAS: 27833-64-3)
  • Molecular Formula : C₁₈H₁₈ClN₃O · C₄H₆O₄ (Molecular Weight: 445.90 g/mol) .
  • Key Differences :
    • The succinate salt form enhances solubility compared to the free base, making it suitable for oral formulations .
    • Unlike 8-Hydroxy-loxapine-sulfate, loxapine succinate lacks the hydroxy and sulfate groups, which may alter metabolic pathways and receptor binding .
  • Applications : Approved for clinical use as an antipsychotic, available in tablet form .
Hydrocortisone Sodium Salt (CAS: Not specified)
  • Molecular Formula: C₂₁H₂₈NaO₅ (Synonyms: Cortisol 21-hemisuccinate) .
  • Key Differences :
    • A corticosteroid sodium salt with anti-inflammatory properties, structurally unrelated to loxapine derivatives.
    • Used in laboratory settings for cell culture and biochemical studies .
4-Hydroxy Triamterene Sulfate Sodium Salt
  • Molecular Formula: C₁₂H₁₁N₇NaO₄S (Synonyms: Sodium 4-(2,4,7-triaminopteridin-6-yl)phenyl sulfate) .
  • Key Differences :
    • A diuretic derivative with a pteridine core, distinct from the dibenzoxazepine structure of 8-Hydroxy-loxapine-sulfate.
    • Primarily used in industrial and scientific research .

Physicochemical Properties and Handling

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Solubility Stability Hazard Class
8-Hydroxy-loxapine-sulfate Sodium Salt 61443-77-4 C₁₈H₁₇ClN₃NaO₅S Not specified Likely high* Sensitive to moisture Controlled substance
Loxapine Succinate 27833-64-3 C₁₈H₁₈ClN₃O · C₄H₆O₄ 445.90 High (aqueous) Stable in tablets Non-hazardous (pharmaceutical grade)
1-Hexane Sulfonic Acid Sodium Salt 2832-45-3 C₆H₁₃NaO₃S 188.22 Water-soluble Stable Non-hazardous
8-Hydroxypyrene-trisulfonic Acid Sodium Salt Not specified C₁₆H₇Na₃O₁₀S₃ Not specified Water-soluble Stable No special handling

*Inference based on sodium salt properties.

Preparation Methods

Direct Sulfation of Loxapine Precursors

The most widely reported method involves sulfating a hydroxylated loxapine intermediate. Loxapine is first hydroxylated at the 8-position using oxidative agents such as hydrogen peroxide or enzymatic catalysts, yielding 8-hydroxy-loxapine. Subsequent sulfation is achieved via reaction with sulfur trioxide (SO₃) complexes (e.g., SO₃-pyridine) in anhydrous conditions. The sulfated intermediate is neutralized with sodium hydroxide to form the sodium salt.

Key steps include:

  • Hydroxylation : Conducted at 50–60°C for 4–6 hours in a polar aprotic solvent (e.g., dimethylformamide).

  • Sulfation : Performed at 0–5°C to minimize side reactions, with SO₃-pyridine added stoichiometrically.

  • Neutralization : Sodium hydroxide is added dropwise to pH 7–8, precipitating the sodium salt.

Multi-Step Synthesis from Aromatic Precursors

An alternative route starts with 2-hydroxybenzonitrile, as detailed in radiolabeling studies for carbon-14 analogs. This method ensures regioselective sulfation and is adaptable to non-radiolabeled synthesis:

  • Coupling Reaction : 2-hydroxybenzonitrile reacts with 1,4-dichloro-2-nitrobenzene under microwave irradiation (300 W, 5 minutes) in DMF, forming a nitro-substituted intermediate.

  • Nitrile to Amide Conversion : Treatment with hydrogen peroxide and cesium carbonate in DMSO oxidizes the nitrile to a primary amide.

  • Cyclization and Reduction : Stannous chloride in ethanol/acetic acid reduces nitro groups and facilitates cyclization into the dibenzoxazepine core.

  • Sulfation and Salt Formation : The final product is sulfated using sulfamic acid with urea catalysts, followed by sodium hydroxide neutralization.

Optimization of Reaction Conditions

Temperature and pH Control

Optimal sulfation occurs at low temperatures (0–5°C) to prevent desulfation or polymerization. The hydroxylation step requires mild heating (50–60°C) to activate aromatic electrophilic substitution without degrading the dibenzoxazepine ring. Neutralization to pH 7–8 ensures complete salt formation while avoiding hydrolysis of the sulfate ester.

Catalysts and Solvents

  • Sulfation Catalysts : Urea derivatives (e.g., tetramethylurea) improve sulfamic acid reactivity, achieving >90% conversion in patent methods.

  • Solvents : Anhydrous DMF and DMSO are preferred for their ability to dissolve polar intermediates and stabilize reactive sulfating agents.

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Crude products are purified via reverse-phase HPLC using C18 columns and acetonitrile/water gradients. This method resolves 8-hydroxy-loxapine-sulfate from unreacted loxapine and sulfation byproducts, yielding >98% purity.

Spectroscopic Analysis

  • ¹H-NMR : Characteristic shifts include a singlet for the methylpiperazine group (δ 2.3 ppm) and aromatic protons (δ 6.8–8.1 ppm).

  • Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 445.9 ([M+Na]⁺).

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantagesLimitations
Direct Sulfation65–7595–98Short reaction time; scalableRequires expensive SO₃ complexes
Multi-Step50–6098Regioselective; adaptable to labelingLengthy; low overall yield

The direct method is favored industrially due to scalability, while the multi-step approach is reserved for specialized applications requiring isotopic labeling.

Industrial-Scale Considerations

Large-scale synthesis employs continuous flow reactors to maintain low temperatures during sulfation and reduce solvent waste. Sodium sulfate byproducts are removed via tangential flow filtration, reducing downstream purification costs .

Q & A

Q. How can researchers determine the solubility and pH-dependent behavior of 8-Hydroxy-loxapine-sulfate Sodium Salt in aqueous solutions?

Methodological Answer: To assess solubility, dissolve the salt in distilled water under controlled temperature (e.g., 25°C) and measure saturation points gravimetrically. For pH analysis, prepare serial dilutions and use pH paper or a calibrated pH meter. Compare results to theoretical predictions based on its acid-base parentage (e.g., derived from a strong acid/weak base or vice versa). Litmus tests can preliminarily classify the salt as acidic, basic, or neutral, while universal indicator strips provide quantitative pH ranges .

Q. What laboratory methods are suitable for synthesizing this compound?

Methodological Answer: If the salt is soluble, use acid-base titration (e.g., reacting a sulfonic acid derivative with sodium hydroxide) with stoichiometric control. For insoluble salts, employ ionic precipitation by mixing soluble precursors (e.g., sodium sulfate with a loxapine derivative). Monitor reaction completion via conductivity measurements or pH stabilization. Purify via recrystallization in distilled water and validate purity using melting point analysis .

Q. How can researchers confirm the ionic composition (cation/anion) of this compound?

Methodological Answer: Perform confirmatory tests:

  • Cation (Na⁺): Flame test for yellow emission or precipitate with zinc uranyl acetate.
  • Anion (sulfate): Add barium chloride to precipitate BaSO₄ in acidic conditions.
    Use ion-selective electrodes or inductively coupled plasma mass spectrometry (ICP-MS) for quantitative analysis. Cross-validate with X-ray diffraction (XRD) for crystalline structure confirmation .

Advanced Research Questions

Q. What strategies optimize reaction yield in synthesizing this compound?

Methodological Answer: Optimize stoichiometry using Design of Experiments (DoE) to vary reactant ratios, temperature, and agitation rates. Introduce catalysts (e.g., phase-transfer agents) to enhance sulfonation efficiency. Monitor intermediates via thin-layer chromatography (TLC) or in-situ Fourier-transform infrared spectroscopy (FTIR). For high-purity yields, employ fractional crystallization or high-performance liquid chromatography (HPLC) .

Q. How should researchers design stability studies for this compound under varying pH and temperature?

Methodological Answer: Conduct accelerated stability testing:

  • Thermal stability: Use thermogravimetric analysis (TGA) to identify decomposition thresholds (e.g., 100–200°C) and monitor for hazardous byproducts like sulfur oxides .
  • pH stability: Incubate the salt in buffered solutions (pH 1–12) and analyze degradation via UV-Vis spectroscopy or liquid chromatography-mass spectrometry (LC-MS). Assess hygroscopicity by storing samples at controlled humidity (e.g., 40–80% RH) .

Q. What advanced analytical techniques resolve structural ambiguities or impurities in this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H/13^13C NMR to confirm the hydroxy-loxapine backbone and sulfate esterification.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) identifies molecular ion peaks and fragment patterns.
  • Ion Pair Chromatography: Separate charged species using sodium alkyl sulfonates as ion-pairing agents (e.g., 1-Hexanesulfonic acid sodium salt) .

Q. How can researchers address contradictions in pharmacological data across studies involving this compound?

Methodological Answer: Critically appraise study designs for variables such as:

  • Salt purity: Batch-to-batch variations in counterion content (e.g., sodium vs. potassium) may alter bioactivity. Request peptide content analysis if synthesizing derivatives .
  • Experimental conditions: Control pH, temperature, and solvent polarity during in vitro assays. Cross-reference with standardized protocols from pharmacopeias (e.g., USP test solutions) .

Q. What methodologies validate the environmental impact or ecotoxicity of this compound?

Methodological Answer: Conduct OECD-compliant tests:

  • Aquatic toxicity: Expose Daphnia magna or algae to serial dilutions and measure LC₅₀ values.
  • Biodegradation: Use closed bottle tests to assess microbial breakdown under aerobic/anaerobic conditions.
  • Analytical tracking: Quantify residual sulfate ions via ion chromatography to monitor environmental persistence .

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